6-Chloro-1H-indazole-5-carboxylic acid methyl ester
Overview
Description
6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl ester group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell biology and the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cell biology . For instance, they can inhibit or modulate the activity of certain kinases, which can affect cell growth and proliferation .
Biochemical Pathways
Indazole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Indazole derivatives are known for their broad-spectrum biological activities . For instance, they have shown inhibitory activity against influenza A and CoxB3 virus , suggesting that they may have antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester typically involves the esterification of 6-Chloro-1H-indazole-5-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 6-Chloro-1H-indazole-5-carboxylic acid.
Oxidation: Formation of various oxidized indazole derivatives.
Scientific Research Applications
6-Chloro-1H-indazole-5-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives used in various chemical reactions and processes.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carboxylic acid methyl ester: Lacks the chlorine atom at the 6th position.
6-Bromo-1H-indazole-5-carboxylic acid methyl ester: Contains a bromine atom instead of chlorine at the 6th position.
6-Chloro-1H-indazole-3-carboxylic acid methyl ester: The ester group is at the 3rd position instead of the 5th position.
Uniqueness
6-Chloro-1H-indazole-5-carboxylic acid methyl ester is unique due to the specific positioning of the chlorine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research applications .
Properties
IUPAC Name |
methyl 6-chloro-1H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLKGZWPVGZUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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